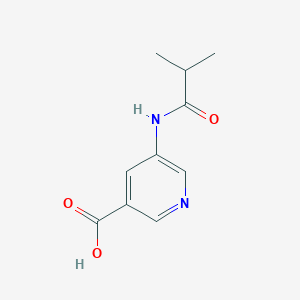
5-(2-Methylpropanamido)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropanamido)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . This compound is a derivative of pyridine-3-carboxylic acid, featuring an amide group substituted with a 2-methylpropanamido group. It is known for its high purity and versatility in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropanamido)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropanamido)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(2-Methylpropanamido)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropanamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-(2-Methylpropanamido)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility and high purity make it valuable for various research and industrial applications .
Biological Activity
5-(2-Methylpropanamido)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview, including its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the available literature.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid with 2-methylpropanamide under specific conditions. The process may include:
- Reagents : Pyridine-3-carboxylic acid, 2-methylpropanamide, coupling agents (e.g., EDC, HOBt).
- Conditions : Solvent (e.g., DMF or DMSO), temperature control (reflux or room temperature), and purification methods (e.g., recrystallization or chromatography).
The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as:
- Antagonist : It may act as an antagonist at certain neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
- Enzyme Inhibitor : Preliminary studies suggest it could inhibit enzymes related to inflammatory processes, potentially offering therapeutic benefits in conditions like arthritis.
Pharmacological Studies
- Anti-inflammatory Activity :
- Antimicrobial Properties :
- CNS Activity :
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rat models of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to controls. Histological analysis confirmed reduced synovial inflammation and cartilage degradation.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains demonstrated that the compound exhibited MIC values comparable to standard antibiotics. The compound's mechanism involved interference with bacterial DNA replication processes, making it a candidate for further development as an antibiotic .
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(2-methylpropanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6(2)9(13)12-8-3-7(10(14)15)4-11-5-8/h3-6H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
DWVMQPMNVLDYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















